molecular formula C15H20O4 B13860814 Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen

Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen

Cat. No.: B13860814
M. Wt: 264.32 g/mol
InChI Key: DARQMVPGODQCRN-UHFFFAOYSA-N
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Description

Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen is an intermediate compound in the synthesis of Hydroxy Ibuprofen, a metabolite of Ibuprofen. It is a selective cyclooxygenase inhibitor with comparable potency to PGH synthase-1 and PGH synthase-2. The molecular formula of this compound is C15H20O4, and it has a molecular weight of 264.32.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen involves several steps, including the use of boron reagents for Suzuki–Miyaura coupling . This reaction is widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions. The process involves oxidative addition and transmetalation with palladium as the catalyst .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures, solvents like chloroform, dichloromethane, ethyl acetate, and methanol.

Major Products Formed: The major products formed from these reactions include Hydroxy Ibuprofen and other derivatives that retain the core structure of the parent compound.

Scientific Research Applications

Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen has several scientific research applications. It is used as an intermediate in the synthesis of Hydroxy Ibuprofen, which is a selective cyclooxygenase inhibitor. This compound is valuable in studying the inhibition of PGH synthase-1 and PGH synthase-2, making it relevant in pharmacological research

Mechanism of Action

The mechanism of action of Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen involves the inhibition of cyclooxygenase enzymes, specifically PGH synthase-1 and PGH synthase-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is achieved through the compound’s interaction with the active sites of the enzymes, blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds:

  • Des-2-(4-Isobutyl) 2-(4-(1-Carboxyethyl)-3-ethoxy-2-methyl-3-oxo Ibuprofen
  • Hydroxy Ibuprofen

Uniqueness: Des-2-(4-Isobutyl) 3-Ethoxy-2-methyl-3-oxo Ibuprofen is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of Hydroxy Ibuprofen. Its ability to inhibit both PGH synthase-1 and PGH synthase-2 with comparable potency makes it a valuable compound in pharmacological research.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

2-[4-(3-ethoxy-2-methyl-3-oxopropyl)phenyl]propanoic acid

InChI

InChI=1S/C15H20O4/c1-4-19-15(18)10(2)9-12-5-7-13(8-6-12)11(3)14(16)17/h5-8,10-11H,4,9H2,1-3H3,(H,16,17)

InChI Key

DARQMVPGODQCRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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